molecular formula C21H23N3O5 B15039528 2-[4-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-methoxyphenoxy]acetamide

2-[4-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-methoxyphenoxy]acetamide

Cat. No.: B15039528
M. Wt: 397.4 g/mol
InChI Key: YICWNUFDWDPBSU-UHFFFAOYSA-N
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Description

2-[4-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-methoxyphenoxy]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound is characterized by its unique chromen structure, which is a derivative of chromone, and its functional groups, including amino, cyano, and methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-methoxyphenoxy]acetamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the chromen core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-hydroxyacetophenone and ethyl acetoacetate under acidic conditions.

    Introduction of the amino and cyano groups: This step involves the reaction of the chromen core with reagents like ammonium acetate and malononitrile.

    Attachment of the methoxyphenoxy group: This can be done through a nucleophilic substitution reaction using 2-methoxyphenol and an appropriate leaving group.

    Formation of the acetamide group: This final step involves the reaction of the intermediate product with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-methoxyphenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or to reduce the carbonyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like sodium hydride and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols.

Scientific Research Applications

2-[4-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-methoxyphenoxy]acetamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and functional groups.

    Biology: It can be used as a probe to study biological pathways and interactions.

    Material Science: The compound’s chromen core makes it a candidate for use in organic electronics and photonics.

    Industry: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-[4-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-methoxyphenoxy]acetamide involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The chromen core can interact with aromatic residues in proteins, affecting their conformation and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-ethoxyphenoxy]acetamide
  • 2-[4-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-methoxyphenoxy]propionamide

Uniqueness

The uniqueness of 2-[4-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-methoxyphenoxy]acetamide lies in its specific combination of functional groups and its chromen core. This combination provides a unique set of chemical properties and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H23N3O5

Molecular Weight

397.4 g/mol

IUPAC Name

2-[4-(2-amino-3-cyano-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromen-4-yl)-2-methoxyphenoxy]acetamide

InChI

InChI=1S/C21H23N3O5/c1-21(2)7-13(25)19-16(8-21)29-20(24)12(9-22)18(19)11-4-5-14(15(6-11)27-3)28-10-17(23)26/h4-6,18H,7-8,10,24H2,1-3H3,(H2,23,26)

InChI Key

YICWNUFDWDPBSU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)OCC(=O)N)OC)C(=O)C1)C

Origin of Product

United States

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